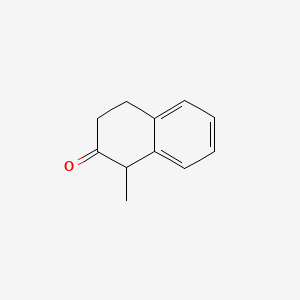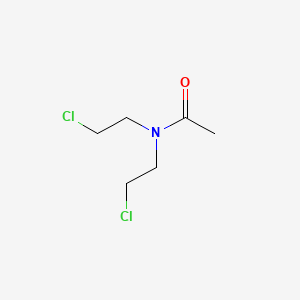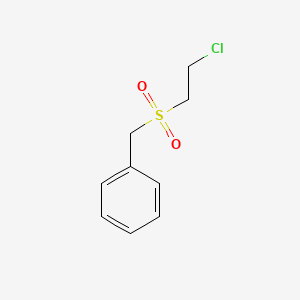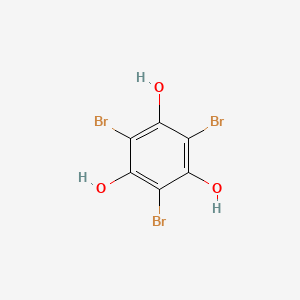
1-メチルシクロプロパンメタノール
概要
説明
1-Methylcyclopropanemethanol is an organic compound with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . It is also known by its IUPAC name, (1-Methylcyclopropyl)methanol. This compound is characterized by a cyclopropane ring substituted with a methyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis .
科学的研究の応用
生化学分析
Biochemical Properties
1-Methylcyclopropanemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide . The nature of these interactions involves the formation of stable complexes with the target biomolecules, influencing their activity and function.
Cellular Effects
1-Methylcyclopropanemethanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of certain enzymes and the activation of others, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-Methylcyclopropanemethanol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes involved in the glycolysis and tricarboxylic acid cycle pathways, affecting the overall metabolic activity of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylcyclopropanemethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Methylcyclopropanemethanol maintains its activity over extended periods, although its effectiveness may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 1-Methylcyclopropanemethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Methylcyclopropanemethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the metabolic pathways of ethylene, sugars, organic acids, and amino acids, maintaining the postharvest quality of fruits .
Transport and Distribution
Within cells and tissues, 1-Methylcyclopropanemethanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function .
Subcellular Localization
The subcellular localization of 1-Methylcyclopropanemethanol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
準備方法
1-Methylcyclopropanemethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropane with methanol under high temperature and pressure, in the presence of a catalyst . The reaction conditions typically require a temperature of around 128°C and a pressure of 750 mmHg . The product is then purified through distillation or other separation techniques to obtain the desired compound.
In industrial settings, the production of 1-Methylcyclopropanemethanol may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of specialized catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the target compound .
化学反応の分析
1-Methylcyclopropanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces alkanes or alcohols .
作用機序
The mechanism by which 1-Methylcyclopropanemethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the hydroxyl group and the strained cyclopropane ring. These features make it susceptible to nucleophilic attack and other transformations .
In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the context of its use .
類似化合物との比較
1-Methylcyclopropanemethanol can be compared with other similar compounds, such as:
Cyclopropanemethanol: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Methylcyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclopropylmethanol: Similar structure but without the methyl substitution, affecting its physical and chemical properties.
The uniqueness of 1-Methylcyclopropanemethanol lies in its combination of a cyclopropane ring with both a methyl and a hydroxymethyl group, providing a distinct set of reactivity and applications .
特性
IUPAC Name |
(1-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQWRXTMGASCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181877 | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-14-7 | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-methylcyclopropanemethanol formed in biological systems?
A: Research suggests that methane monooxygenase, an enzyme found in certain bacteria, can catalyze the formation of 1-methylcyclopropanemethanol. In the presence of oxygen and NADH, the enzyme converts 1,1-dimethylcyclopropane to (1-methylcyclopropyl)methanol as the major product (81% yield) []. This reaction involves the insertion of an oxygen atom from molecular oxygen into a carbon-hydrogen bond of the substrate.
Q2: Can 1-methylcyclopropanemethanol undergo ring-opening reactions?
A: Yes, 1-methylcyclopropanemethanol can undergo ring-opening fluorination in the presence of specific reagents []. Treatment with pyridinium poly(hydrogen fluoride), diisopropylamine, and potassium hydrogen difluoride leads to the formation of homoallylic fluorides []. This reaction demonstrates the susceptibility of the cyclopropane ring to opening under certain conditions, highlighting the reactivity of this functional group.
Q3: Does 1-methylcyclopropanemethanol exhibit any biological activity?
A: Recent research indicates that Saudi Sumra honey, which contains 1-methylcyclopropanemethanol as a major component, possesses antimicrobial activity against a range of drug-resistant bacteria and fungi []. This finding suggests that 1-methylcyclopropanemethanol, potentially in synergy with other components in the honey, contributes to the observed antimicrobial effects []. Further research is needed to fully elucidate the specific mechanisms of action and individual contributions of each component.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzo[g]indole](/img/structure/B1329717.png)






![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)





